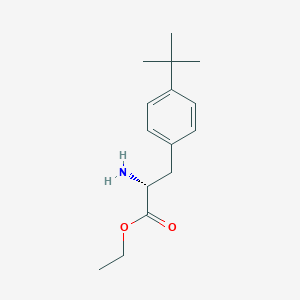
Ethyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate, also known as Etilefrine, is a synthetic compound that belongs to the class of alpha- and beta-adrenergic agonists. It is a chiral molecule that has been used as a sympathomimetic drug in the treatment of hypotension, asthma, and bronchitis.
Wirkmechanismus
Ethyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate acts as a sympathomimetic drug by stimulating both alpha- and beta-adrenergic receptors in the body. It increases the release of norepinephrine, which leads to increased heart rate, blood pressure, and bronchodilation. This compound also has a direct positive inotropic effect on the heart, which results in increased cardiac output and improved tissue perfusion.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It increases the release of norepinephrine, which activates the sympathetic nervous system and leads to increased heart rate, blood pressure, and bronchodilation. This compound also improves tissue perfusion by increasing cardiac output and improving blood flow to vital organs. Additionally, this compound has been shown to have a positive effect on erectile function by increasing blood flow to the penis.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate has several advantages as a research tool in laboratory experiments. It is readily available and can be easily synthesized in large quantities. This compound is also relatively stable and has a long shelf life, which makes it a useful reagent for long-term experiments. However, this compound has some limitations in laboratory experiments, including its potential toxicity and side effects. Researchers must take precautions to ensure the safe handling and disposal of this compound to minimize the risk of exposure.
Zukünftige Richtungen
There are several potential future directions for research on Ethyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate. One area of interest is its potential application in the treatment of cancer. This compound has been shown to have anti-tumor effects, and further research is needed to explore its potential as an adjunct therapy for cancer. Another area of interest is the development of new formulations of this compound that can improve its efficacy and reduce its side effects. Additionally, research is needed to further explore the mechanism of action of this compound and its potential therapeutic applications in other medical conditions.
Synthesemethoden
Ethyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate is synthesized through a multi-step reaction process that involves the condensation of 4-tert-butylphenylacetonitrile with ethyl glycinate hydrochloride, followed by reduction with sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to yield this compound hydrochloride, which is the salt form of the compound that is commonly used in medical applications.
Wissenschaftliche Forschungsanwendungen
Ethyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate has been widely studied in scientific research for its potential therapeutic effects in various medical conditions. It has been shown to have a positive inotropic effect on the heart, which makes it useful in the treatment of hypotension and shock. It has also been used as a bronchodilator in the management of asthma and bronchitis. Additionally, this compound has been investigated for its potential application in the treatment of erectile dysfunction and as an adjunct therapy for cancer.
Eigenschaften
IUPAC Name |
ethyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-5-18-14(17)13(16)10-11-6-8-12(9-7-11)15(2,3)4/h6-9,13H,5,10,16H2,1-4H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAWVLJNTYJLKB-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=C(C=C1)C(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide](/img/structure/B2910898.png)
![N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2910899.png)
![N-methyl-2-(5-nitrothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2910900.png)





![N-(4-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2910908.png)
![5-((4-fluorobenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2910909.png)
![Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2910911.png)